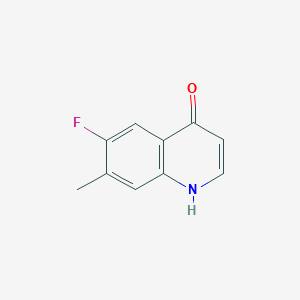

6-fluoro-7-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-9-7(5-8(6)11)10(13)2-3-12-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOCZVGCWZUXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287030 | |

| Record name | 4(1H)-Quinolinone, 6-fluoro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375302-45-6 | |

| Record name | 4(1H)-Quinolinone, 6-fluoro-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 6-fluoro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Synthesis of 6 Fluoro 7 Methylquinolin 4 1h One

Chemical and Physical Data

6-fluoro-7-methylquinolin-4(1H)-one is a solid at room temperature. The key physicochemical data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Melting Point | >300 °C |

| Boiling Point | 316.7±32.0 °C (Predicted) |

| Solubility | Data not widely available |

Table 1: Physicochemical properties of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through established methods for quinolone synthesis. One common approach involves the cyclization of an appropriately substituted aniline (B41778) with a β-ketoester. For the synthesis of this compound, a key starting material is 4-fluoro-3-methylaniline (B1294958). This aniline derivative is reacted with diethyl malonate or a similar reagent, followed by a thermal cyclization reaction, often in a high-boiling point solvent like diphenyl ether, to form the quinolone ring system.

A general synthetic scheme involves the following steps:

Reaction of 4-fluoro-3-methylaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

Thermal cyclization of the enamine intermediate in a high-boiling solvent to yield the ethyl ester of 6-fluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Subsequent hydrolysis and decarboxylation of the ester to afford the final product, this compound.

The development of efficient and convenient synthetic routes to fluoroquinolone precursors is a significant area of research, as these intermediates can be readily converted to a wide range of derivatives. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is instrumental in determining the connectivity of atoms and their chemical environments.

Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic molecules. In the case of quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra offer valuable insights into the substitution patterns and electronic nature of the heterocyclic and benzenoid rings.

For 6-fluoro-7-methylquinolin-4(1H)-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline core and the methyl group. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions and the electronic influence of the fluorine and methyl substituents. The methyl protons would typically appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~6.2 - 6.5 | C2: ~110 - 115 |

| H3 | ~7.8 - 8.1 | C3: ~140 - 145 |

| H5 | ~7.5 - 7.8 (doublet of doublets) | C4: ~175 - 180 |

| H8 | ~7.2 - 7.5 (singlet) | C4a: ~140 - 145 |

| NH | ~11.0 - 12.0 (broad singlet) | C5: ~125 - 130 |

| CH₃ | ~2.3 - 2.6 (singlet) | C6: ~155 - 160 (doublet, large ¹JCF) |

| C7: ~115 - 120 | ||

| C8: ~120 - 125 | ||

| C8a: ~120 - 125 | ||

| CH₃: ~15 - 20 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Application of Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to study fluorine-containing compounds. huji.ac.il Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis. rsc.orgnih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and neighboring protons (³JHF and ⁴JHF) can be observed in the ¹H NMR spectrum, which aids in the assignment of proton signals and confirms the position of the fluorine substituent. huji.ac.il The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. colorado.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. vscht.cz The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. researchgate.netlibretexts.org Key expected vibrations include the N-H stretching of the lactam group, the C=O stretching of the quinolone carbonyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations of the aromatic ring and the methyl group. nih.govinstanano.com The C-F stretching vibration would also be present.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (lactam) | Stretching | 3400 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2960 - 2850 |

| C=O (quinolone) | Stretching | 1650 - 1630 |

| C=C / C=N (quinoline ring) | Stretching | 1600 - 1450 |

| C-H (methyl) | Bending | 1465 - 1450 and 1380 - 1370 |

| C-F | Stretching | 1250 - 1020 |

| C-H (aromatic) | Out-of-plane bending | 900 - 675 |

FT-Raman Spectroscopy for Complementary Vibrational Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, FT-Raman provides stronger signals for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the C=C stretching vibrations of the aromatic ring and the C-C skeletal vibrations, which may be weak in the FT-IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.net The position and intensity of these bands are sensitive to the molecular structure and the presence of substituents. The fluoro and methyl groups on the quinoline ring would be expected to cause shifts in the absorption maxima (λmax) compared to the unsubstituted quinolin-4(1H)-one. This data is valuable for understanding the electronic properties of the molecule, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Information Obtained |

| ¹H NMR | Proton environment, connectivity, and coupling |

| ¹³C NMR | Carbon skeleton and functional groups |

| ¹⁹F NMR | Presence and environment of fluorine atom |

| FT-IR | Identification of functional groups |

| FT-Raman | Complementary vibrational information |

| UV-Vis | Electronic transitions and properties |

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HR-MS allows for the calculation of the exact molecular formula. This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass.

For this compound, the molecular formula is C₁₀H₈FNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value serves as a benchmark for experimental HR-MS analysis. In a typical workflow, a sample of this compound would be ionized, commonly using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions would be analyzed by a high-resolution mass analyzer (e.g., time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR)). The experimentally determined m/z value of the protonated molecule, [M+H]⁺, would then be compared to the calculated exact mass to confirm the elemental composition.

While specific experimental HR-MS data for this compound is not widely published in peer-reviewed literature, the expected theoretical exact mass provides a critical reference point for its identification.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Calculated Exact Mass | 177.05899 u |

| Calculated Monoisotopic Mass of [M+H]⁺ | 178.06677 u |

This table presents the calculated theoretical exact mass for this compound based on its molecular formula. These values are essential for its confirmation via high-resolution mass spectrometry.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

The application of SCXRD to this compound would first require the growth of a high-quality single crystal of the compound. This can be a challenging step, often involving the slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, which is an achiral molecule, the primary focus of an SCXRD study would be to elucidate its solid-state conformation and intermolecular interactions. The analysis would reveal the planarity of the quinolinone ring system and the orientation of the fluoro and methyl substituents. Furthermore, SCXRD data would provide insight into the crystal packing and any hydrogen bonding networks present, which are often observed in quinolinone structures due to the presence of the N-H and C=O groups. These interactions play a crucial role in the physical properties of the solid material.

To date, a published single-crystal structure for this compound has not been identified in the crystallographic databases. However, studies on similar quinolinone derivatives indicate that the core bicyclic system is generally planar. The crystal packing in such compounds is often stabilized by hydrogen bonds and π-π stacking interactions. An SCXRD analysis of this compound would be invaluable to confirm these expected structural features and provide a definitive representation of its solid-state architecture.

| Parameter | Description | Anticipated Finding for this compound |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | To be determined by experimental analysis. |

| Space Group | The description of the symmetry of the crystal. | To be determined by experimental analysis. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | To be determined by experimental analysis. |

| Conformation | The spatial arrangement of atoms. | The quinolinone ring system is expected to be largely planar. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal lattice. | Hydrogen bonding involving the N-H and C=O groups, and potentially π-π stacking of the aromatic rings are expected. |

This table outlines the key parameters that would be determined from a Single Crystal X-ray Diffraction study of this compound and the anticipated findings based on the structures of related compounds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for predicting the ground-state properties of molecules with a high degree of accuracy. nih.gov These calculations are foundational for understanding the intrinsic characteristics of a molecule like 6-fluoro-7-methylquinolin-4(1H)-one.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. chalcogen.roresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for its lowest electronic excitation. semanticscholar.orgresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. semanticscholar.org For quinoline (B57606) derivatives, the distribution of the HOMO and LUMO is typically across the quinoline ring system. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the carbocyclic ring, along with the carbonyl group and the nitrogen heteroatom in the pyridinone ring, would significantly influence the energies and localizations of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties (Note: These are representative values based on similar compounds and are for illustrative purposes only. Actual values for this compound would require specific calculations.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insights into the charge distribution and identifying electrophilic and nucleophilic centers. mdpi.comnih.gov The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, where different colors denote regions of varying electrostatic potential. researchgate.netresearchgate.net

In this compound, the oxygen atom of the carbonyl group and the nitrogen atom in the ring are expected to exhibit negative Mulliken charges, indicating their nucleophilic character. Conversely, the hydrogen atom attached to the nitrogen and the carbon atom of the carbonyl group would likely show positive charges, highlighting their electrophilic nature. The MEP map would visually confirm this, with red regions (negative potential) localized around the oxygen and nitrogen atoms, and blue regions (positive potential) near the N-H and C=O groups.

Table 2: Illustrative Mulliken Atomic Charges (Note: These are representative values and the actual charge on each atom would be determined by specific DFT calculations.)

| Atom | Mulliken Charge (e) |

|---|---|

| O (carbonyl) | -0.5 |

| N (ring) | -0.4 |

| F | -0.3 |

| C (carbonyl) | +0.6 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, including hyperconjugative interactions and charge transfer events. This analysis can quantify the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

The NLO properties of a molecule, such as its first-order hyperpolarizability (β), are of interest for applications in optoelectronics. DFT calculations can predict these properties. A large hyperpolarizability is associated with significant intramolecular charge transfer, which is often observed in molecules with donor and acceptor groups connected by a π-conjugated system. The quinoline scaffold with its substituents in this compound provides such a framework, suggesting it may possess notable NLO characteristics.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies and their corresponding modes. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational motions of the atoms, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, N-H stretching, C-F stretching, and various vibrations of the quinoline ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

TD-DFT is the method of choice for investigating the electronic excited states of molecules and for simulating their UV-Vis absorption spectra. The calculations provide information on the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the molecular orbitals involved in these transitions.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, would involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the quinoline ring system. The n → π* transitions, generally of lower energy and intensity, would correspond to the excitation of an electron from a non-bonding orbital (e.g., the lone pair of the carbonyl oxygen) to a π* antibonding orbital. The specific wavelengths and intensities of these absorptions are influenced by the substituents on the quinoline core.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloroquinoline |

| Quinine (B1679958) |

Molecular Modeling and Dynamics Simulations

Computational chemistry has emerged as a powerful tool to investigate the structural and dynamic properties of molecules at an atomic level. For this compound and its analogs, molecular modeling and dynamics simulations provide crucial insights into their behavior, which is essential for understanding their potential as bioactive agents. These computational methods allow for the exploration of conformational landscapes, the simulation of interactions with biological targets, and the prediction of physicochemical properties, thereby guiding further experimental studies.

Molecular dynamics (MD) simulations, in particular, offer a window into the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the flexibility of the molecule and the nature of its interactions with its environment, such as a solvent or a receptor binding site. For quinolinone derivatives, MD simulations have been employed to assess the stability of ligand-receptor complexes. For instance, simulations of quinolinone-based thiosemicarbazones with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have been used to evaluate the stability of the docked complexes over time scales of up to 200 nanoseconds. nih.gov The analysis of root-mean-square deviation (RMSD) of both the protein and the ligand during the simulation provides a measure of the stability of the ligand within the binding pocket. nih.gov

Furthermore, these simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The number and persistence of hydrogen bonds throughout a simulation are often good indicators of strong ligand-receptor interactions. nih.gov Such computational approaches are invaluable for rational drug design, enabling the prediction of the binding modes and affinities of novel compounds before their synthesis.

Conformational Analysis and Torsional Profile Calculations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ias.ac.in For this compound, the primary sources of conformational flexibility are the rotation of the methyl group at the C7 position and any potential puckering of the dihydro-oxo-quinoline ring, although the latter is generally rigid.

The rotation of the methyl group is associated with a specific energy profile, known as the torsional or rotational barrier. This barrier represents the energy required to rotate the methyl group from its most stable (lowest energy) conformation to its least stable (highest energy) conformation. ias.ac.in The magnitude of this barrier is influenced by steric and electronic interactions between the rotating group and the adjacent atoms.

Below is a representative data table illustrating typical rotational barriers for methyl groups in various organic compounds, which can serve as a reference for the expected range of the torsional barrier in this compound.

| Compound | Torsional Barrier (kcal/mol) | Method of Determination |

| Toluene | ~0.014 | Microwave Spectroscopy |

| o-Xylene | ~2.0 | Microwave Spectroscopy |

| N-Methylpyrrole | ~0.13 | Dispersed Fluorescence Spectroscopy |

| Ethane | ~2.9 | Infrared Spectroscopy |

This table presents representative data for related compounds to illustrate the concept of torsional barriers.

Simulation of Receptor Binding Energetics and Ligand-Receptor Interactions

Understanding the energetics of how a ligand binds to its receptor is a cornerstone of drug discovery. nih.govspringernature.com Molecular dynamics simulations, coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are frequently used to estimate the binding free energy of a ligand-receptor complex. tandfonline.com This approach allows for the calculation of the various energy components that contribute to binding, including electrostatic interactions, van der Waals forces, and solvation energies.

Fluoroquinolones, a class of antibiotics structurally related to this compound, are known to target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov Computational studies have been instrumental in elucidating the binding mechanism of these drugs. Docking and MD simulations have revealed that fluoroquinolones bind in the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase. tandfonline.comnih.gov

Key interactions that stabilize the fluoroquinolone-DNA gyrase complex have been identified through these simulations. These often involve hydrogen bonds between the carboxyl and carbonyl groups of the quinolone and conserved serine and acidic residues in the QRDR, as well as interactions mediated by a magnesium ion. nih.govnih.gov The binding of fluoroquinolones stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov

The following table provides a hypothetical representation of the types of interactions and their energetic contributions that could be expected for the binding of a quinolinone derivative like this compound to a receptor, based on studies of similar compounds.

| Interaction Type | Interacting Residues (Hypothetical) | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bond | Ser83, Asp87 | -5 to -10 |

| Hydrophobic Interactions | Val120, Pro79 | -2 to -5 |

| Pi-Pi Stacking | Phe105 | -1 to -3 |

| Metal Ion Coordination | Mg2+ | Variable |

This table is a hypothetical representation based on known interactions of related fluoroquinolones with DNA gyrase. tandfonline.comnih.gov

Mutations in the QRDR can lead to reduced binding affinity of fluoroquinolones, resulting in antibiotic resistance. Computational studies have been used to analyze the impact of these mutations on binding energetics. tandfonline.com For example, a mutation at a key residue can disrupt a critical hydrogen bond, leading to a significant decrease in binding affinity. By simulating these changes, researchers can better understand the molecular basis of drug resistance and design new inhibitors that are less susceptible to these mutations. tandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Quinolone Ring on Biological Potency

The identity and position of substituents on the quinolone ring are critical determinants of its biological efficacy. Research into the structure-activity relationships (SAR) of quinolones has provided a detailed understanding of how different functional groups contribute to their mechanism of action. The core structure, particularly the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety, is essential for binding to the bacterial DNA gyrase and topoisomerase IV enzymes. oup.comnih.gov

The placement of specific substituents, such as fluoro and methyl groups, at key positions on the quinolone ring has been a cornerstone of developing potent antibacterial agents.

Fluorine at C-6: The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is a critical enhancement over older quinolones. asm.org This substitution markedly improves antibacterial potency by enhancing the compound's inhibitory effect on DNA gyrase and increasing its penetration through the bacterial cell membrane. asm.org The C-6 fluoro group is a feature of nearly all recently synthesized and clinically useful quinolones. asm.org

Methyl Group at C-7: The substituent at the C-7 position significantly influences the antibacterial spectrum and potency. nih.govasm.org While piperazinyl and pyrrolidinyl groups are common, the presence of a simple methyl group, as in 6-fluoro-7-methylquinolin-4(1H)-one, provides a fundamental structure. Further substitution on a C-7 ring, such as alkylation (e.g., adding a methyl group), can improve activity against Gram-positive bacteria and prolong the compound's half-life. nih.govnih.gov For instance, the addition of a methyl group to a piperazine (B1678402) at C-7, as seen in gatifloxacin, enhances Gram-positive activity. nih.gov

Positions C-3 and C-4: These positions are considered inviolable for maintaining antibacterial activity. The carboxylic acid group at C-3 and the carbonyl group at C-4 are essential for binding to the DNA-gyrase complex and for the transport of the molecule into the bacterial cell. oup.comnih.govyoutube.com Any significant modification to the C-3 carboxylic acid group typically leads to a decrease or total loss of antibacterial activity. youtube.com

Position C-7: This position is a primary site for modification to modulate the spectrum and potency of quinolones. asm.org

A piperazine ring at C-7 generally increases potency against Gram-negative bacteria. nih.gov

A pyrrolidine (B122466) ring at this position tends to improve activity against Gram-positive bacteria. nih.gov

The introduction of bulky nitrogen heterocycles can offer the best enhancement of activity. oup.com

A halogen (F or Cl) or a methoxy (B1213986) group at C-8 can increase in vitro activity against anaerobes and Gram-positive cocci. oup.comnih.govmdpi.com

Methoxy-substituted quinolones (at C-8) show improved bactericidal efficacy and have a lower propensity for selecting resistant mutants. oup.com

Replacing the C-8 hydrogen with a cyano (CN) group can also lead to high activity against both wild-type and resistant bacterial variants. oup.com

Table 1: Influence of Substituents on Quinolone Activity

| Position | Common Substituent(s) | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| C-3 | Carboxylic Acid (-COOH) | Essential for binding to DNA gyrase; modification leads to decreased activity. | oup.comyoutube.com |

| C-4 | Carbonyl (=O) | Essential for binding to DNA gyrase. | oup.comnih.gov |

| C-6 | Fluorine (-F) | Markedly improves potency and cell penetration. | asm.org |

| C-7 | Piperazine/Pyrrolidine Rings | Influences antibacterial spectrum (Gram-negative vs. Gram-positive). | nih.gov |

| C-8 | -H, -F, -Cl, -OCH3, -CN | Affects steric configuration and activity against anaerobes and Gram-positive bacteria. | oup.commdpi.comoup.com |

The biological potency of quinolones is governed by a delicate balance of steric and electronic factors.

Steric Effects: The size and shape of substituents, particularly at the C-7 and C-8 positions, create steric hindrance that can affect how the drug binds to its target enzymes. oup.com For example, bulky groups at C-7 can enhance activity, while modifications at C-5 and C-8 impact the planarity of the ring system, which in turn affects target affinity. oup.comnih.gov

Correlation Between Structural Features and Physicochemical Properties

The physicochemical properties of quinolones, such as solubility, lipophilicity, and ionization state, are directly influenced by their structural features and are critical for their absorption, distribution, metabolism, and excretion (ADME) profile.

Most quinolones are zwitterionic compounds, possessing both acidic (carboxylic acid at C-3) and basic (amine groups, often at C-7) functionalities. nih.gov This characteristic means their solubility and partitioning behavior are highly dependent on pH. nih.govnih.gov

Lipophilicity, often expressed as the partition coefficient (log P), is a key property. There is a strong correlation between the lipophilicity of quinolone derivatives and their antimicrobial activity, with studies suggesting an optimal log P value is necessary to maximize efficacy. dntb.gov.ua

Structural modifications directly impact these properties. For example, alkyl substitution on the C-7 side chain can increase solubility. nih.gov Conversely, certain C-7 aminopyrrolidinyl groups may decrease water solubility at physiological pH. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. unram.ac.id For quinolones, QSAR and related Quantitative Structure-Property Relationship (QSPR) models have been developed to predict antibacterial potency and physicochemical properties. unram.ac.idnih.gov

These models utilize molecular descriptors, which are numerical values that describe the steric, electronic, or topological properties of a molecule. nih.govaip.org

By using statistical methods like Multiple Linear Regression (MLR), often combined with Genetic Algorithms (GA) for descriptor selection, researchers can create equations that predict the activity of new, unsynthesized quinolone derivatives. unram.ac.idnih.govunram.ac.id

Key descriptors found to be important in QSAR models for quinolones include partial atomic charges on specific atoms (e.g., C7), the HOMO-LUMO energy gap (related to reactivity), and lipophilicity (logP). nih.govnih.gov

These predictive models serve as a valuable tool in drug design, allowing for the rational design of new quinolone derivatives with potentially higher activity and improved properties before undertaking costly and time-consuming synthesis. unram.ac.idnih.gov

Biological Activity and Molecular Mechanisms of Action in Vitro and Mechanistic Investigations

Broad Spectrum of Pharmacological Activities of Quinolones

Quinolones are a major class of synthetic molecules that have been extensively developed for use in both human and veterinary medicine. amazonaws.com Since the discovery of the first quinolone, nalidixic acid, extensive research has led to thousands of derivatives with a broad range of biological activities. researchgate.net The addition of a fluorine atom at the C-6 position, creating fluoroquinolones, was a significant modification that substantially enhanced the potency and spectrum of activity. nih.gov

The primary and most well-known activity of quinolones is antibacterial. amazonaws.com However, their biological effects are not confined to this role. Research has demonstrated that various quinolone derivatives possess a multitude of "nonclassical" biological activities, including:

Antimicrobial Activity: This includes antibacterial, antifungal, and antitubercular properties. researchgate.netmdpi.com

Antimalarial Activity: Quinolones have shown effectiveness against malaria parasites, including multidrug-resistant strains. amazonaws.commdpi.com

Anticancer Activity: Certain derivatives are toxic to cultured mammalian cancer cells and have been investigated as potential antitumor agents. researchgate.net

Antiviral Activity: Some quinolones have been reported to exhibit activity against viruses such as HIV and HCV. researchgate.net

This diverse range of activities makes the quinolone scaffold a privileged structure in medicinal chemistry, continually inspiring the design of new therapeutic agents to address challenges like emerging antibiotic resistance. amazonaws.com The flexibility of their synthesis allows for structural modifications that can transform an antibacterial agent into one with anticancer or antiviral properties. researchgate.net

Specific Biological Activity Profiles (mechanistic and in vitro studies)

The specific biological effects of quinolones are determined by their structural features, which dictate their molecular targets and mechanisms of action.

The antimicrobial action of quinolones, particularly fluoroquinolones, is a result of their ability to inhibit essential bacterial enzymes involved in DNA replication. nih.govnih.gov These compounds are bactericidal, meaning they actively kill bacteria by inducing the fragmentation of the bacterial chromosome. nih.gov Their targets are bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov

By binding to the enzyme-DNA complex, quinolones stabilize DNA strand breaks created by these enzymes, which blocks the progression of the DNA replication fork and leads to irreversible, lethal damage to the cell. researchgate.netnih.gov While many quinolones target both enzymes, they often have a higher affinity for one over the other. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the primary target. researchgate.net

While specific in vitro data for the parent compound 6-fluoro-7-methylquinolin-4(1H)-one is not detailed in the available literature, studies on its derivatives provide insight into the potential of this chemical class. For instance, a study involving the synthesis of new 6-fluro-quinolin-4(1H)-one derivatives reported screening for antimicrobial, antifungal, and antitubercular activities. researchgate.net Modifications at the C-7 position of the 6-fluoroquinolone scaffold are known to significantly influence antibacterial potency and spectrum. nih.gov

While specific data for this compound against the pathogens listed below is not available in the reviewed scientific literature, the activity of other closely related fluoroquinolones has been documented.

Pseudomonas aeruginosa : Fluoroquinolones are among the few classes of oral antibiotics active against P. aeruginosa. nih.govfrontiersin.org However, resistance can be a significant issue. In a study of clinical isolates, ciprofloxacin (B1669076) was found to be the most active agent, though resistance to it often predicted resistance to other fluoroquinolones. nih.gov The development of resistance in P. aeruginosa is a critical factor limiting the long-term efficacy of these agents. frontiersin.org

Methicillin-resistant Staphylococcus aureus (MRSA) : The emergence of MRSA has driven the search for new effective agents. Numerous quinoline (B57606) derivatives have been synthesized and tested for anti-MRSA activity. nih.gov For example, some novel 6-fluoroquinolone derivatives bearing specific substituents at the C-7 position have shown potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values significantly lower than older quinolones and other antibiotics like vancomycin. nih.gov

Streptococcus pyogenes : This pathogen is a major cause of respiratory tract and other infections. nih.gov While S. pyogenes has generally remained susceptible to beta-lactam antibiotics, resistance to macrolides and some fluoroquinolones has been reported. nih.govresearchgate.netresearchgate.net Studies show that newer fluoroquinolones can be effective against S. pyogenes, providing a potential alternative treatment. nih.govfrontiersin.org

Mycobacterium tuberculosis : Fluoroquinolones are crucial second-line drugs for treating tuberculosis (TB), especially multidrug-resistant TB (MDR-TB). nih.govnih.gov Studies have demonstrated the in vitro activity of various fluoroquinolones against clinical isolates of M. tuberculosis. nih.gov For instance, ciprofloxacin and ofloxacin (B1677185) have shown mode MICs of 1.0 mg/L against susceptible strains. nih.gov Research continues to explore new quinoline derivatives to find compounds with enhanced potency against both drug-susceptible and resistant TB strains. amazonaws.com

| Compound Class/Derivative | Pathogen | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Ciprofloxacin | Pseudomonas aeruginosa | ≤1 mg/L for 82% of isolates | nih.gov |

| Novel 6-fluoroquinolone derivatives (47 & 48) | MRSA | 0.006 µg/mL | nih.gov |

| Levofloxacin (B1675101) | Streptococcus pyogenes | Generally susceptible; resistance reported | nih.govfrontiersin.org |

| Ciprofloxacin | Mycobacterium tuberculosis | 1.0 mg/L (Mode MIC) | nih.gov |

| Ofloxacin | Mycobacterium tuberculosis | 1.0 mg/L (Mode MIC) | nih.gov |

Bacterial resistance to quinolones is a growing clinical concern and primarily develops through two main mechanisms:

Alterations in Target Enzymes: The most common mechanism is the accumulation of point mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations occur in specific regions known as the quinolone-resistance determining regions (QRDRs) and result in reduced binding affinity of the drug to the enzyme-DNA complex. nih.govresearchgate.net High-level resistance often involves sequential mutations in both target enzymes.

Reduced Drug Accumulation: Bacteria can also develop resistance by decreasing the intracellular concentration of the quinolone. This is achieved either by reducing drug uptake (e.g., through alterations in porin proteins in the outer membrane of Gram-negative bacteria) or by actively pumping the drug out of the cell via overexpression of multidrug efflux pumps.

The quinoline core is the foundation for some of the oldest and most important antimalarial drugs, such as quinine (B1679958) and chloroquine (B1663885). mdpi.com More recent research has focused on 4(1H)-quinolones as a promising class of antimalarials with the potential to overcome existing drug resistance. nih.govacs.org

While specific antimalarial potency data for this compound is not available in the reviewed literature, studies on structurally related 4(1H)-quinolones demonstrate significant efficacy against key laboratory strains of Plasmodium falciparum. The W2 strain is resistant to chloroquine, while the TM90-C2B strain is resistant to multiple drugs, including chloroquine and atovaquone.

Research on a series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones showed that several compounds possessed low-nanomolar 50% effective concentration (EC50) values against both W2 and TM90-C2B strains. nih.govacs.org This indicates that these compounds are highly potent and can circumvent common resistance mechanisms. For example, some derivatives in these studies exhibited EC50 values in the single-digit nanomolar range, highlighting the potential of the 4(1H)-quinolone scaffold in developing new and effective antimalarial agents. acs.org

| Compound Series | P. falciparum Strain | Reported Activity (EC50) | Reference |

|---|---|---|---|

| 3-Aryl-6-chloro-7-methoxy-4(1H)-quinolones | W2 (chloroquine-resistant) | Low nanomolar range | nih.govacs.org |

| 3-Aryl-6-chloro-7-methoxy-4(1H)-quinolones | TM90-C2B (multidrug-resistant) | Low nanomolar range | nih.govacs.org |

| Biaryl ether 4(1H)-quinolone (analogue 46) | TM90-C2B | 1.31 nM | acs.org |

| Benzyloxyphenyl ether 4(1H)-quinolone (analogue 48) | W2 | 1.30 nM | acs.org |

| Benzyloxyphenyl ether 4(1H)-quinolone (analogue 48) | TM90-C2B | 0.638 nM | acs.org |

Antimalarial Activity

Analysis of Cross-Resistance Patterns (e.g., with Atovaquone)

The emergence of drug-resistant pathogens is a significant global health threat, impacting the efficacy of antibacterial and antimalarial therapies. sigmaaldrich.com For antimalarial agents, resistance mechanisms are well-documented. For instance, resistance to 4-aminoquinolines like chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from its site of action in the parasite's digestive vacuole. chemicalbook.comnih.govchemscene.comnih.gov The P. falciparum multidrug resistance 1 (PfMDR1) transporter can also modulate susceptibility to various antimalarials. chemicalbook.com

In the realm of antibacterial fluoroquinolones, resistance typically arises from one of three main mechanisms:

Target-Mediated Resistance: This is the most common mechanism, involving mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolone drug. nih.govchemicalbook.com

Plasmid-Mediated Resistance: Bacteria can acquire resistance through plasmids that carry genes encoding protective proteins (like Qnr proteins), modifying enzymes (like the aminoglycoside acetyltransferase variant AAC(6')-Ib-cr), or efflux pumps. nih.gov

Chromosome-Mediated Resistance: This involves the overexpression of native efflux pumps that actively transport the drug out of the bacterial cell or the underexpression of porins, which reduces drug entry into the cell. nih.gov

While these mechanisms are well-established for the fluoroquinolone class, specific studies detailing the cross-resistance patterns of this compound, particularly with antimalarials like atovaquone, are not available in the reviewed literature.

Anticancer and Antiproliferative Activities

The quinolone scaffold is not only a cornerstone of antibacterial therapy but has also emerged as a promising framework for the development of novel anticancer agents. researchgate.net The anticancer potential of fluoroquinolone derivatives has been demonstrated against a variety of human cancer cell lines. researchgate.net The antitumor activity is often linked to their ability to poison human type II DNA topoisomerases, mirroring the mechanism of established chemotherapeutic drugs like doxorubicin.

Structural modifications to the basic quinolone ring are crucial for shifting the activity from antibacterial to anticancer. Key positions for modification include the C7 substituent and the C3 carboxylic acid group. Research has shown that certain derivatives possess significant antiproliferative properties by inducing cell cycle arrest and apoptosis. researchgate.net

One notable example is the quinolinecarboxylic acid derivative, NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt), which has shown potent, broad-spectrum antitumor activity. In preclinical studies, it inhibited the growth of various human tumor xenografts, including breast, lung, stomach, and colon carcinomas, by over 90%.

Table 1: Anticancer Activity of Selected Quinolone Derivatives

| Compound/Derivative Class | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| NSC 368390 | Human tumor xenografts (breast, lung, stomach, colon) | >90% inhibition of tumor growth. | |

| Ciprofloxacin Derivatives | Human colon cancer cells (SW480, SW620), prostate cancer cells (PC3) | Cytotoxicity and induction of apoptosis. researchgate.net | researchgate.net |

| Ciprofloxacin/Quinoline Derivatives | Various cancer cell lines | Significant cytotoxic activity, cell cycle inhibition, apoptosis induction. researchgate.net | researchgate.net |

This table is generated based on data for various quinolone derivatives, as specific data for this compound was not available in the search results.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A key mechanism behind the antiproliferative effects of many quinolone-based anticancer agents is their ability to disrupt the normal progression of the cell cycle. The collision of replication forks with drug-stabilized topoisomerase-DNA complexes can trigger DNA damage responses, leading to cell cycle arrest. nih.gov

Several studies on fluoroquinolone derivatives have confirmed that these compounds can halt cancer cells at specific checkpoints. For example, certain ciprofloxacin derivatives have been shown to inhibit the cell cycle in the G2/M phase. researchgate.netresearchgate.net This arrest prevents the cells from entering mitosis, thereby blocking their proliferation. researchgate.net Other quinolinone derivatives have been observed to cause cell cycle arrest in the S phase or the subG0/G1 phase. The specific phase of arrest can depend on the chemical structure of the derivative and the type of cancer cell being treated. researchgate.net

Mechanisms of Apoptosis Induction

Beyond halting cell proliferation, many fluoroquinolone derivatives actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.net This is a critical feature for an effective anticancer agent. The induction of apoptosis by these compounds can proceed through multiple molecular pathways.

Morphological changes typical of apoptosis, such as cell membrane blebbing, are commonly observed after treatment with fluoroquinolones. Mechanistic studies have revealed that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

Key events in apoptosis induction by quinolone derivatives include:

Caspase Activation: Activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is a central feature.

Mitochondrial Disruption: The compounds can cause the dissipation of the mitochondrial membrane potential, a key step in the intrinsic pathway. This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.

Regulation of Apoptotic Proteins: Treatment can alter the expression of key regulatory proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.

Inhibition of Specific Molecular Targets (e.g., Tyrosine Kinases, DNA Gyrase, Topoisomerase IV, Tubulin Polymerization, ERK, Sonic Hedgehog protein)

The primary molecular targets for fluoroquinolones are the type II topoisomerase enzymes. In bacteria, these are DNA gyrase and topoisomerase IV. chemicalbook.com By binding to the enzyme-DNA complex, the drugs stabilize DNA strand breaks, which are lethal to the bacteria.

This mechanism is partially conserved in their anticancer activity, where the targets are the human topoisomerase II isoforms (α and β). By poisoning human topoisomerase II, these compounds introduce DNA damage that ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells. While effective against bacterial enzymes, the inhibitory concentration for human topoisomerases is typically much higher for standard antibacterial fluoroquinolones. However, structural modifications can greatly enhance their potency against the human enzymes.

While topoisomerase II is a primary target, the broader class of quinolones may interact with other molecular targets. For instance, some anti-inflammatory effects of fluoroquinolones have been linked to the extracellular signal-regulated kinase (ERK) pathway. However, specific data showing direct inhibition of tyrosine kinases, tubulin polymerization, or the Sonic Hedgehog protein by this compound or its close analogs is not present in the reviewed literature.

Table 2: Molecular Targets of Quinolone Derivatives

| Target | Organism/Cell Type | Mechanism/Effect | Reference |

|---|---|---|---|

| DNA Gyrase (Topoisomerase II) | Bacteria | Inhibition of DNA replication and repair, leading to cell death. | |

| Topoisomerase IV | Bacteria | Inhibition of chromosome segregation after replication. nih.gov | nih.gov |

| Topoisomerase IIα/β | Human Cancer Cells | Poisoning of the enzyme, leading to DNA damage, cell cycle arrest, and apoptosis. |

This table summarizes known targets for the broader quinolone class, as specific target inhibition data for this compound is limited.

Anti-inflammatory Properties

Certain fluoroquinolones have been reported to possess anti-inflammatory and immunomodulatory effects in addition to their antimicrobial activities. A study investigating levofloxacin, a widely used fluoroquinolone, found that it could induce the expression of inflammatory mediators, including cytokines and chemokines like IL-8 and TNFα, in dendritic cell-like cell lines. This effect was suggested to be mediated primarily through the ERK pathway.

Another proposed mechanism for the anti-inflammatory activity of fluoroquinolones involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) concentrations. Research on derivatives of 6-fluoro-quinolin-4(1H)-one has included screening for anti-inflammatory activity, suggesting this is a recognized potential property of this chemical class.

Other Mechanistic Biological Activities (e.g., Antioxidant, Enzyme Inhibition)

The versatile quinolone scaffold has been explored for a range of other biological activities. As mentioned, a primary mechanism of action is enzyme inhibition, specifically targeting topoisomerases. nih.gov Additionally, the anti-inflammatory properties may be linked to the inhibition of other enzymes like phosphodiesterase.

Some studies have also investigated the antioxidant properties of quinolone derivatives. For example, the potential for levofloxacin to cause oxidative stress was studied, and the protective antioxidant effects of other agents in combination were evaluated. While these activities are plausible for members of the quinolone family, specific mechanistic studies focused on the antioxidant potential of this compound are not detailed in the available research.

Elucidation of Molecular Mechanisms of Action (MOA)

Competitive Enzyme Inhibition Profiling

While direct inhibitory data for this compound against the specified enzymes is not available, the broader class of (fluoro)quinolones is well-documented for its inhibitory action against bacterial enzymes essential for DNA replication.

General Insights for (Fluoro)quinolones:

(Fluoro)quinolones are known to inhibit bacterial nucleic acid synthesis by targeting DNA gyrase (topoisomerase II) and topoisomerase IV . nih.gov These enzymes are crucial for bacterial DNA replication and transcription. nih.gov For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many gram-positive bacteria. wikipedia.org

Some quinoline-based compounds have also been investigated as potential inhibitors of topoisomerase I . nih.gov

A study on 5-fluoro-8-(methylthio)-quinoline , a structural analog, also points to the inhibition of DNA gyrase and topoisomerase IV as its mechanism of antimicrobial action.

It is important to note that these activities are described for the general class of quinolones or for structurally related compounds, and not specifically for this compound. No data was found to support the inhibition of PqsD, thymidine (B127349) phosphorylase, acetylcholinesterase, butyrylcholinesterase, or COX-2 by this specific compound.

Receptor Binding Assays and Molecular Interaction Studies

Specific studies on the binding of this compound to the glucagon-like peptide-1 receptor (GLP-1R) are not present in the reviewed literature. However, the interaction of various quinoline derivatives with human serum albumin (HSA) has been a subject of investigation.

Human Serum Albumin (HSA) Interaction with Quinoline Derivatives:

Studies on different quinoline derivatives have shown that they can bind to human serum albumin (HSA) . swu.ac.thtandfonline.comnih.govswu.ac.th

The binding mechanism is often characterized by fluorescence quenching, indicating an interaction between the quinoline compound and the protein. swu.ac.thswu.ac.th

Thermodynamic analyses from these studies suggest that the binding can be a spontaneous process, driven by forces such as van der Waals interactions and hydrogen bonding. swu.ac.thtandfonline.com

Site-specific marker experiments have suggested that some quinoline derivatives bind to site I (sub-domain IIA) of HSA. swu.ac.thnih.gov

The binding constants (Kb) for some 2,4-disubstituted quinolines with HSA have been reported to be in the range of 10⁴ to 10⁵ L·mol⁻¹. swu.ac.th

These findings indicate a general propensity for compounds with a quinoline scaffold to interact with HSA. However, without direct experimental data for this compound, its specific binding affinity, stoichiometry, and binding site on HSA remain undetermined.

Medicinal Chemistry and Drug Discovery Perspectives

4(1H)-Quinolone as a Scaffold for Lead Identification

The 4(1H)-quinolone scaffold is a bicyclic aromatic system that has proven to be a fertile ground for the identification of lead compounds in drug discovery. researchgate.netnih.gov Its inherent structural features, including a hydrogen bond donor (-NH) and a hydrogen bond acceptor (-C=O), provide key interaction points with biological targets. nih.gov The planarity of the ring system also facilitates stacking interactions, often with aromatic residues in protein binding sites or nucleic acids.

The 4(1H)-quinolone scaffold has been successfully employed to develop drugs for a wide range of therapeutic areas, including infectious diseases, cancer, and inflammation. rsc.orgontosight.ai This versatility underscores its status as a "privileged scaffold" and highlights the potential of derivatives like 6-fluoro-7-methylquinolin-4(1H)-one as starting points for new drug discovery campaigns.

Strategies for Lead Optimization and Compound Development

Once a lead compound like this compound is identified, the subsequent phase of lead optimization is crucial for transforming it into a viable drug candidate. This iterative process involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com

Several key strategies are employed in the lead optimization of quinolone-based compounds:

Structure-Activity Relationship (SAR) Studies: SAR analysis involves synthesizing and testing a series of analogs to understand how specific structural modifications impact biological activity. patsnap.com For this compound, this would involve modifying the substituents at various positions of the quinolone ring and evaluating the effect on its target affinity and cellular activity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. patsnap.com For instance, the methyl group at the C7-position could be replaced with other small alkyl groups, halogens, or a trifluoromethyl group to probe the steric and electronic requirements of the binding pocket.

Scaffold Hopping: This approach entails replacing the core scaffold with a different one while retaining the key pharmacophoric features. patsnap.com This can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape.

Pharmacokinetic Optimization: A critical aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov For quinolone derivatives, this often involves modifying lipophilicity and metabolic stability to achieve a desirable half-life and oral bioavailability. nih.gov

The ultimate goal of these optimization strategies is to develop a compound with a well-balanced profile of efficacy, safety, and drug-like properties, making it suitable for further preclinical and clinical development.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational tool in modern drug discovery that helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.net This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Pharmacophore Model Generation (e.g., using Catalyst/HipHop, LigandScout)

When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be generated based on a set of known active ligands. researchgate.net Software programs like Catalyst/HipHop and LigandScout are commonly used for this purpose. researchgate.netnih.gov These programs align a set of structurally diverse and active molecules to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For a compound like this compound, a ligand-based pharmacophore model could be developed by comparing its features with those of other known inhibitors of a particular target. A hypothetical pharmacophore model for a quinolone derivative might include:

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen at the C4-position. |

| Hydrogen Bond Donor (HBD) | The nitrogen at the N1-position. |

| Aromatic Ring (AR) | The fused benzene (B151609) ring of the quinolone core. |

| Hydrophobic (HY) | The methyl group at the C7-position. |

| Halogen Bond Donor (HBD) | The fluorine atom at the C6-position. |

This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features and are therefore likely to be active.

Structure-Based Pharmacophore Modeling for Target-Specific Interactions

When the 3D structure of the biological target is available, a structure-based pharmacophore model can be generated. nih.gov This approach identifies the key interactions between the ligand and the amino acid residues in the binding site of the target protein. This method provides a more detailed and target-specific pharmacophore model. For instance, if this compound were to bind to an enzyme, a structure-based model would highlight the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a valuable tool for understanding the binding mode of a ligand at the atomic level and for predicting its binding affinity.

For this compound, molecular docking studies could be performed to predict its interaction with a specific biological target, such as an enzyme or a receptor. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking program would then be used to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The different poses of the ligand are then scored based on their predicted binding affinity. The top-scoring poses are analyzed to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

Overcoming Challenges in Quinolone-Based Drug Development

The development of quinolone-based drugs has been a cornerstone of antibacterial therapy for decades. However, the increasing emergence of drug-resistant pathogens and concerns regarding off-target toxicity present significant hurdles to the continued efficacy and development of this important class of compounds. nih.govtandfonline.comacs.orgnih.gov The core structure of quinolones, including scaffolds like this compound, offers a versatile platform for medicinal chemists to design novel derivatives that can circumvent these challenges. rsc.orgremedypublications.com

A primary challenge in the development of quinolone-based drugs is the rise of antibiotic resistance. acs.orgremedypublications.com Bacteria have evolved several mechanisms to counteract the effects of quinolones. The most clinically significant of these is target-mediated resistance, which involves specific mutations in the genes encoding for DNA gyrase and topoisomerase IV, the bacterial enzymes targeted by quinolones. acs.orgremedypublications.com These mutations can weaken the interaction between the drug and the enzyme, thereby reducing the drug's efficacy. acs.org Another significant resistance mechanism involves the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular target. remedypublications.comnumberanalytics.com

Another major hurdle is ensuring the selective toxicity of quinolone derivatives towards bacterial topoisomerases over their human counterpart, topoisomerase IIα. nih.govnih.gov The structural similarities between these enzymes can lead to cross-reactivity, where the drug inhibits the human enzyme, potentially causing undesirable side effects. acs.orgnih.gov Therefore, a critical aspect of modern quinolone drug design is the incorporation of structural modifications that enhance selectivity for the bacterial enzymes. nih.gov

| Challenge | Description | Primary Mechanisms | Key References |

| Antibiotic Resistance | Decreased effectiveness of a drug in treating a bacterial infection. | Target-mediated resistance (mutations in DNA gyrase and topoisomerase IV), Plasmid-mediated resistance, Chromosome-mediated resistance (efflux pumps, reduced uptake). | nih.govacs.orgremedypublications.comnumberanalytics.com |

| Off-Target Toxicity | Adverse effects caused by the drug interacting with unintended biological targets. | Inhibition of human topoisomerase IIα due to structural similarities with bacterial target enzymes. | nih.govacs.orgnih.gov |

| Limited Spectrum of Activity | Some quinolones have limited activity against certain types of bacteria, such as Gram-positive organisms or anaerobic bacteria. | Inherent structural features of the drug that limit its interaction with the target enzymes of specific bacteria. | nih.govresearchgate.net |

In response to these challenges, researchers are employing a variety of innovative strategies to develop new and more effective quinolone-based therapies. A key approach is the rational design of novel quinolone derivatives that can overcome existing resistance mechanisms. This often involves modifying the substituents at various positions of the quinolone core. The C7 position, in particular, has been identified as a critical site for influencing potency, the spectrum of activity, and interaction with the target enzymes. nih.govacs.orgnih.gov By introducing novel side chains at this position, it is possible to create derivatives that establish new interactions with the target enzymes, even in resistant strains. nih.gov

Furthermore, efforts are focused on developing compounds that exhibit high selectivity for bacterial topoisomerases. This involves a detailed understanding of the structural differences between the bacterial and human enzymes to design drugs that bind preferentially to the bacterial targets. nih.govnih.gov The development of quinazolinediones, which are structurally related to quinolones but interact differently with the target enzymes, represents one such approach to circumventing resistance and improving selectivity. nih.gov

Advanced technologies are also playing a crucial role in overcoming the challenges of quinolone development. In silico methods, such as molecular modeling and simulation, are being used to predict the interactions between new drug candidates and their target enzymes, helping to guide the design of more effective and selective compounds. oup.commdpi.com Additionally, novel drug delivery systems, such as encapsulating quinolones in liposomes, are being explored to improve their pharmacokinetic properties and enhance their activity against resistant bacteria. researchgate.net

| Strategy | Description | Examples/Approaches | Key References |

| Rational Drug Design | Designing and synthesizing new molecules based on the understanding of the biological target. | Modification of the C7 substituent to overcome resistance and enhance selectivity, development of quinazolinediones. | nih.govacs.orgnih.gov |

| Development of New Drug Classes | Exploring novel chemical scaffolds that target bacterial topoisomerases through different mechanisms. | Novel Bacterial Topoisomerase Inhibitors (NBTIs) like gepotidacin. | vanderbilt.edu |

| Combination Therapy | Using a quinolone in conjunction with another antimicrobial agent. | Combining fluoroquinolones with agents that inhibit different bacterial processes to achieve synergy and prevent resistance. | tandfonline.com |

| Advanced Drug Delivery Systems | Improving the delivery and targeting of quinolones. | Encapsulation of antibiotics in liposomes to enhance pharmacokinetics and overcome resistance. | researchgate.net |

| Computational and Genetic Tools | Utilizing modern technologies to understand resistance and design new drugs. | In silico molecular modeling, CRISPR/Cas9 systems for studying resistance mechanisms. | oup.com |

The ongoing research into the synthesis and evaluation of new 6-fluoroquinolin-4(1H)-one derivatives and related compounds underscores the continued importance of the quinolone scaffold in the quest for new antibacterial agents. researchgate.netorientjchem.org By leveraging a deeper understanding of resistance mechanisms and employing innovative drug design strategies, the scientific community is actively working to ensure the continued clinical utility of this vital class of antibiotics.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 6-Fluoro-7-Methylquinolin-4(1H)-one

Currently, there is a notable scarcity of research focused specifically on this compound. However, a substantial body of knowledge on the quinolin-4-one scaffold and its derivatives allows for a synthesized understanding of its probable characteristics.

Synthesis: The synthesis of the quinolin-4-one core is well-established, with several classical methods available. chemimpex.com These include the Gould-Jacobs and Conrad-Limpach reactions, which involve the cyclization of aniline (B41778) derivatives. chemimpex.com For this compound, a plausible synthetic route would involve the condensation of an appropriately substituted aniline, namely 4-fluoro-3-methylaniline (B1294958), with a β-ketoester like ethyl acetoacetate, followed by thermal cyclization.

Chemical and Biological Properties: The quinolinone scaffold is a recognized pharmacophore, a structural feature responsible for a drug's pharmacological activity. nih.govmdpi.com Derivatives of quinolin-4-one are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com The presence of a fluorine atom, a common modification in medicinal chemistry, is known to enhance metabolic stability, binding affinity, and membrane permeation of drug candidates. tandfonline.com

The introduction of a fluorine atom at the C-6 position, as seen in many fluoroquinolone antibiotics, is crucial for their potent antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.org Therefore, it is reasonable to hypothesize that this compound would exhibit significant biological activity.

Identification of Unexplored Research Avenues and Gaps in Understanding

The primary and most significant gap in the current scientific literature is the lack of dedicated research on this compound. This presents a wide field of unexplored research avenues.

Key Research Gaps:

Specific Synthesis and Characterization: While general synthetic methods can be proposed, the specific, optimized synthesis and complete spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound have not been reported.

Biological Activity Screening: There is no published data on the biological activity of this compound. A comprehensive screening against various bacterial and fungal strains, as well as different cancer cell lines, is a critical missing piece of information.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action remains to be elucidated. For instance, if the compound shows antibacterial properties, its interaction with bacterial topoisomerases would need to be investigated.

In Vivo Studies: The pharmacokinetics, efficacy, and safety profile of this compound in animal models have not been studied.

Future Potential for Therapeutic Advancements and Novel Applications

Extrapolating from the known activities of structurally related quinolinone derivatives, this compound holds considerable promise for future therapeutic advancements.

Potential Therapeutic Applications:

Novel Antibacterial Agents: There is an urgent need for new antibiotics to combat the rise of drug-resistant bacteria. The fluoroquinolone scaffold is a proven antibacterial pharmacophore. mdpi.com Research into this compound and its derivatives could lead to the development of new antibacterial agents with potentially improved efficacy or a different resistance profile.

Anticancer Therapeutics: Numerous quinoline (B57606) and quinolinone derivatives have demonstrated potent anticancer activity. nih.govacs.org The specific substitution pattern of this compound makes it a candidate for evaluation as a cytotoxic agent against various cancer cell lines. Further research could explore its potential as a kinase inhibitor, a common mechanism for anticancer drugs. researchgate.net

Anti-inflammatory Drugs: Quinolone derivatives have also been investigated for their anti-inflammatory properties. nih.gov This compound could be explored for its ability to modulate inflammatory pathways, offering a potential new class of anti-inflammatory agents.

Antiviral and Antimalarial Agents: The quinoline core is present in several antimalarial drugs, such as chloroquine (B1663885) and quinine (B1679958), and some derivatives have shown antiviral activity. nih.gov This opens another avenue for the therapeutic application of this compound.

Diagnostic Tools: The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope could enable the use of this compound as a tracer for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic technique. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-7-methylquinolin-4(1H)-one?

The synthesis of quinolinone derivatives often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For this compound, a two-step approach is common:

- Step 1 : Bromoketones or substituted anthranilic acids are used as key synthons to construct the quinolinone core via cyclization .

- Step 2 : Fluorination at the 6-position can be achieved using fluorinating agents like Selectfluor™, while methylation at the 7-position may involve alkylation with methyl iodide under basic conditions .

Solid-phase synthesis (e.g., using BAL linkers) is recommended for high-throughput preparation of analogs, enabling efficient purification via acid cleavage .

Q. What purification techniques are most effective for isolating this compound?

- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane effectively separates impurities, particularly for intermediates .

- Recrystallization : Polar solvents (e.g., ethanol or methanol) are ideal for final product purification, as demonstrated for structurally similar 4(1H)-quinolones .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥97% purity, critical for pharmacological assays .

Advanced Research Questions

Q. How can crystallography resolve the structural ambiguity of this compound derivatives?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for determining bond angles, substituent orientations, and hydrogen-bonding networks. For example:

- Data Collection : High-resolution data (≤1.0 Å) minimizes refinement errors.

- Twinned Data : SHELXL’s twin refinement tools are critical for handling crystal imperfections common in fluorinated compounds .

- Validation : The CCDC database can cross-verify structural parameters (e.g., torsion angles) against similar quinolinones .

Q. How do substituent modifications influence the biological activity of this compound?

Structure-activity relationship (SAR) studies highlight:

- Fluorine at C6 : Enhances metabolic stability and membrane permeability via reduced polar surface area .

- Methyl at C7 : Steric effects may hinder off-target interactions, as seen in antimalarial 4(1H)-quinolones where methyl groups improved selectivity .

- Quinolinone Core : The 4(1H)-keto group is essential for hydrogen bonding with biological targets (e.g., parasite kinases in antimalarial studies) .

Method : Test analogs in enzyme inhibition assays (e.g., Plasmodium falciparum growth assays) and correlate activity with logP and topological polar surface area (TPSA) .

Q. What safety protocols are required for handling this compound?